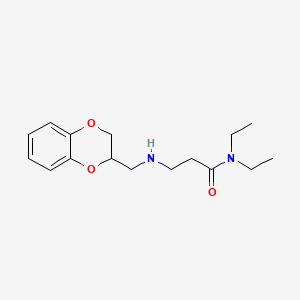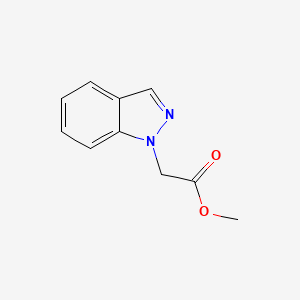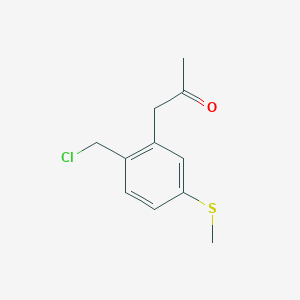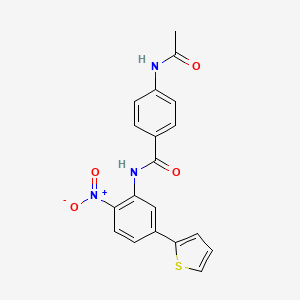![molecular formula C10H13ClO2S B14072253 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene CAS No. 102226-79-9](/img/structure/B14072253.png)
4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is an organic compound with the molecular formula C10H13ClO2S This compound is characterized by the presence of a benzene ring substituted with a 2-chloroethylthio group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- typically involves the reaction of 4-[(2-chloroethyl)thio]benzene with methoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction where the 2-chloroethyl group is introduced to the benzene ring followed by the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 4-[(2-chloroethyl)thio]-1-methoxy-: Similar structure but with one less methoxy group.
Benzene, 4-[(2-chloroethyl)thio]-1,2-dihydroxy-: Contains hydroxyl groups instead of methoxy groups.
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethyl-: Substituted with methyl groups instead of methoxy groups.
Uniqueness
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is unique due to the presence of both methoxy and 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
102226-79-9 |
|---|---|
Fórmula molecular |
C10H13ClO2S |
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
4-(2-chloroethylsulfanyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
OELHAIISXBIGQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SCCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)






